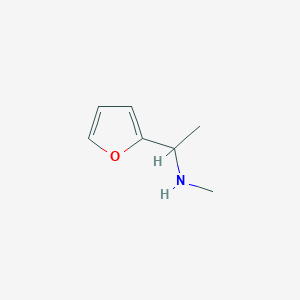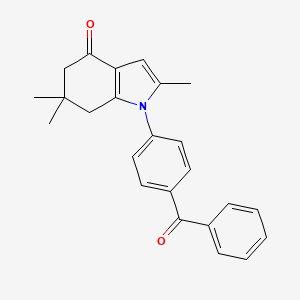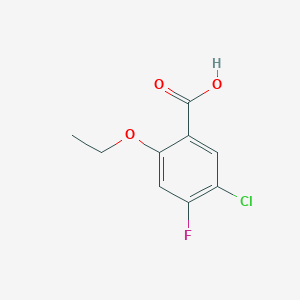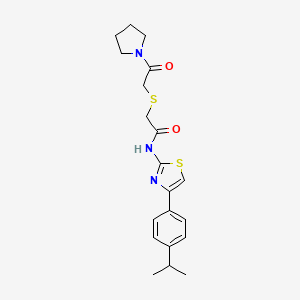![molecular formula C12H14N2OS B2645644 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol CAS No. 321526-26-5](/img/structure/B2645644.png)
1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. These compounds have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer .
Synthesis Analysis
Pyrazole derivatives can be synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds can be characterized by physicochemical properties and spectral means (IR and NMR) .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reaction takes place .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific derivative. These properties can be characterized using a variety of techniques, including elemental microanalysis, FTIR, and 1H NMR .
Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
Sulfuric acid derivatives, including those related to the 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol structure, have been utilized as recyclable catalysts for the synthesis of bis(pyrazolone) derivatives. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester served as a recyclable catalyst for condensation reactions, offering a sustainable approach to synthesizing complex molecules with high yields and without losing catalytic activity across multiple runs (Tayebi et al., 2011).
Green Chemistry and Environmental Sustainability
The one-pot multicomponent synthesis of bis(pyrazolone) derivatives, employing environmentally friendly catalysts such as cellulose sulfuric acid, highlights the shift towards green chemistry. This approach minimizes operational hazards, cost, and environmental pollution while offering high yields and short reaction times (Mosaddegh et al., 2010).
Computational and Pharmacological Evaluation
A computational and pharmacological study evaluated the potential of pyrazole and oxadiazole derivatives for their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the versatility of pyrazole derivatives in drug discovery, highlighting compounds with moderate inhibitory effects across a range of assays (Faheem, 2018).
Synthesis and Bioactivities
New series of 1H-pyrazole derivatives containing an aryl sulfonate moiety were synthesized and evaluated for their anti-inflammatory activity and microbial activity, showcasing the chemical diversity and biological relevance of pyrazole derivatives (Kendre et al., 2013).
Novel Analgesic and Anti-inflammatory Agents
The synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters and their evaluation for analgesic and anti-inflammatory activity highlight the therapeutic potential of pyrazole derivatives. Compounds exhibited significant activities with mild ulcerogenic potential compared to indomethacin, suggesting their potential as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Given the diverse biological activities associated with pyrazole derivatives, these compounds are of significant interest for future research. In particular, further investigation into the cytotoxic properties of these compounds could lead to the development of new treatments for various types of cancer .
Propiedades
IUPAC Name |
2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-5-11(6-4-9)16-8-10-7-12(15)14(2)13-10/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPAKQIHOCWLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B2645564.png)








![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)
![4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2645580.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)
